molecular formula C18H14N2O6 B2852539 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622793-94-6

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2852539
CAS No.: 622793-94-6
M. Wt: 354.318
InChI Key: ZAEMBUJSCFOTTE-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a nitrobenzylidene group, a dihydrobenzofuran ring, and a dimethylcarbamate moiety. These structural elements contribute to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzylidene diacetate
  • N-(4-nitrobenzylidene)naphthalen-1-amine
  • 4-bromo-4’-nitrobenzylidene aniline

Uniqueness

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is unique due to its combination of a nitrobenzylidene group, a dihydrobenzofuran ring, and a dimethylcarbamate moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-19(2)18(22)25-13-7-8-14-15(10-13)26-16(17(14)21)9-11-3-5-12(6-4-11)20(23)24/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEMBUJSCFOTTE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.